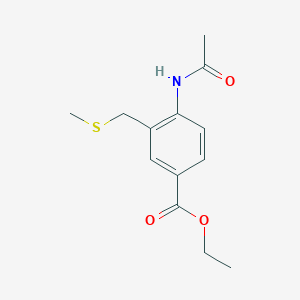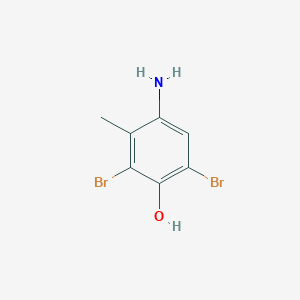
4-Amino-2,6-dibromo-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,6-dibromo-3-methylphenol is an organic compound with the molecular formula C7H7Br2NO It is a derivative of phenol, where the phenolic hydrogen is substituted by an amino group, and two bromine atoms are attached to the benzene ring at the 2 and 6 positions, with a methyl group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dibromo-3-methylphenol typically involves the bromination of 3-methylphenol followed by nitration and reduction steps. One common method is as follows:
Bromination: 3-Methylphenol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions.
Nitration: The dibrominated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 4 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2,6-dibromo-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the bromine atoms or to modify the amino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, zinc dust, or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated or modified amino derivatives.
Substitution: Formation of substituted phenols with different functional groups.
Aplicaciones Científicas De Investigación
4-Amino-2,6-dibromo-3-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-2,6-dibromo-3-methylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: It may affect signaling pathways, metabolic processes, and gene expression, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar structure but lacks the amino group.
4-Amino-3-methylphenol: Similar structure but lacks the bromine atoms.
4-Amino-2,6-dibromophenol: Similar structure but lacks the methyl group.
Uniqueness
4-Amino-2,6-dibromo-3-methylphenol is unique due to the presence of both amino and bromine substituents on the phenol ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
63226-17-5 |
|---|---|
Fórmula molecular |
C7H7Br2NO |
Peso molecular |
280.94 g/mol |
Nombre IUPAC |
4-amino-2,6-dibromo-3-methylphenol |
InChI |
InChI=1S/C7H7Br2NO/c1-3-5(10)2-4(8)7(11)6(3)9/h2,11H,10H2,1H3 |
Clave InChI |
VSHJVPONOWXYBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1N)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)
![Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate](/img/structure/B14499924.png)
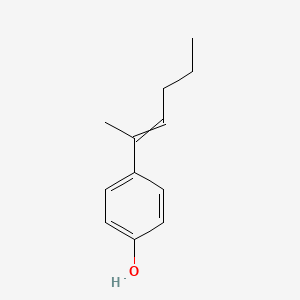
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
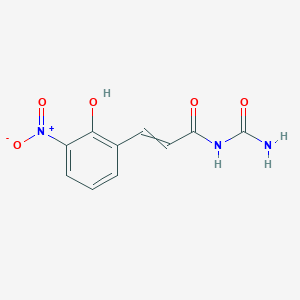
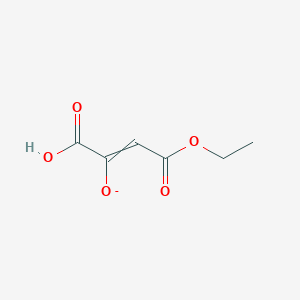
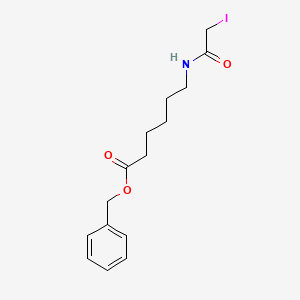
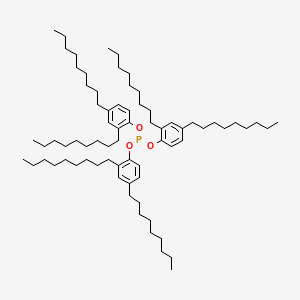



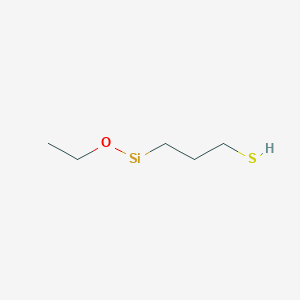
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
